molecular formula C11H16N4O B2614984 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one CAS No. 1339854-72-6

3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one

Cat. No.: B2614984
CAS No.: 1339854-72-6
M. Wt: 220.276
InChI Key: YJTFWQYNFKQYFW-UHFFFAOYSA-N
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Description

3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core with an amino group at position 3 and a 2-methylpyrimidin-4-ylmethyl substituent at position 1. This compound has been listed in pharmaceutical catalogs but is currently discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

3-amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-8-13-5-4-9(14-8)7-15-6-2-3-10(12)11(15)16/h4-5,10H,2-3,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTFWQYNFKQYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CN2CCCC(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpyrimidine-4-carbaldehyde with piperidin-2-one in the presence of an appropriate catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-amino-1-[(2-methyl-4-pyrimidinyl)methyl]-2-piperidinone
  • CAS Number : 1339854-72-6
  • Molecular Formula : C11H16N4O
  • Molecular Weight : 220.27 g/mol

The compound features a piperidine core with a pyrimidine substituent, which is significant for its biological activity.

Anticancer Research

The compound has shown promise in anticancer applications due to its ability to interact with various biological targets involved in cancer progression.

  • Mechanism of Action : Studies indicate that derivatives of this compound may inhibit specific enzymes crucial for cancer cell metabolism. For instance, similar compounds have demonstrated inhibition of phosphoglycerate dehydrogenase, a key enzyme in serine biosynthesis often upregulated in cancer cells .
  • Case Study : A related piperidine derivative was evaluated for its cytotoxic effects against several cancer cell lines, showing significant apoptosis induction in FaDu hypopharyngeal tumor cells. This suggests that 3-amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one could be developed further as an anticancer agent.

Neurological Applications

The compound's structural features may contribute to its potential as a neuroprotective agent.

  • Monoamine Oxidase Inhibition : Similar piperidine derivatives have been studied for their inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO-B has been linked to therapeutic effects in neurodegenerative diseases like Alzheimer's .

Drug Design and Development

The compound serves as a valuable scaffold in drug design due to its unique structural characteristics.

  • Structure-Activity Relationship (SAR) : Understanding the SAR of this compound can lead to the optimization of its biological activity. For instance, modifications on the piperidine or pyrimidine rings can enhance selectivity and potency against specific biological targets .
SubstituentActivityIC50 (µM)Notes
TrifluoromethylModerate0.039Enhances lipophilicity
PyridinylmethylHigh0.013Critical for MAO-B inhibition
PiperidineEssential-Provides structural stability

Mechanism of Action

The mechanism of action of 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural features and properties of 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one and analogous compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one Piperidin-2-one 3-Amino, 1-(2-methylpyrimidin-4-ylmethyl) ~235.3 Pyrimidine enhances H-bonding; methyl group increases hydrophobicity
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine Pyridine 2-Amino, 4-(chlorophenyl), 1-(substituted phenyl) ~400–450 (varies) Chlorine and phenyl groups reduce solubility; larger aromatic system
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Benzisoxazole, fluoro, ethyl-piperidine ~450–500 (estimated) Fluorine increases electronegativity; ethyl chain enhances lipophilicity
3-amino-1-(2-methylphenyl)piperidin-2-one Piperidin-2-one 3-Amino, 1-(2-methylphenyl) ~204.3 Simpler aryl group; lacks heteroaromatic interactions
3-amino-1-[(6-methoxypyridin-2-yl)methyl]-1,2-dihydro-pyridin-2-one Dihydropyridin-2-one 3-Amino, 1-(6-methoxypyridin-2-ylmethyl) ~247.3 Methoxy improves solubility; unsaturated core increases rigidity

Physicochemical and Pharmacological Comparisons

  • Solubility and Lipophilicity: The pyrimidine and pyridine derivatives (e.g., 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one) exhibit moderate solubility due to polar heterocycles but are less lipophilic than benzisoxazole-containing analogs (e.g., compound in ) . Methoxy-substituted compounds (e.g., ) show enhanced aqueous solubility compared to methylphenyl derivatives .
  • Biological Target Interactions: Pyrimidine and pyridine cores are common in kinase inhibitors and G protein-coupled receptor (GPCR) ligands. The amino group in 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one may mimic endogenous ligands, similar to chemokine receptor antagonists (e.g., RWJ56110 in ) . Fluorinated compounds (e.g., ) often exhibit improved metabolic stability and binding affinity due to electronegativity effects .

Biological Activity

3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one is a chemical compound with the molecular formula C11H16N4O and a molecular weight of 220.27 g/mol. It has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one typically involves multi-step organic reactions. A common method includes the reaction of 2-methylpyrimidine-4-carbaldehyde with piperidin-2-one in the presence of catalysts under controlled conditions to ensure high yield and purity.

The compound is believed to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. This interaction may influence various cellular processes, including signal transduction and gene expression.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, such as PC3 (prostate cancer) and U87MG (glioblastoma), by modulating the PI3K-PKB pathway, which is crucial for tumor cell survival and proliferation .

Antimicrobial Properties

Preliminary studies suggest that 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one may possess antibacterial and antifungal activities. Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising antimicrobial efficacy, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
2-Aminopyrimidin-4-oneStructureModerate anticancer activityLacks piperidinone ring
4-Methylpyrimidin-2-amineStructureLimited antibacterial activityDifferent substituent pattern
Piperidin-2-one derivativesStructureVariable activity profileSimilar piperidinone ring

This table illustrates the unique position of 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one within a class of compounds that share structural similarities but differ in biological activity.

Case Studies

  • Anticancer Efficacy : A study demonstrated that variants of this compound effectively inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against specific cancers .
  • Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, highlighting their potential for development into new antimicrobial therapies .

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